LCH-7749944 -

LCH-7749944

Catalog Number: EVT-287222
CAS Number:
Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine, also known as LCH-7749944, is a potent and selective inhibitor of p21-activated kinase 4 (PAK4) [, , ]. PAK4 is an enzyme belonging to the group II PAK family, which plays a crucial role in various cellular processes like cell growth, motility, and survival. LCH-7749944 has been primarily utilized as a valuable tool in scientific research to investigate the role of PAK4 in various physiological and pathological conditions, including cancer [, , ].

Cancer Research:

  • Gastric Cancer: LCH-7749944 demonstrated the ability to suppress proliferation and invasion in human gastric cancer cells [, ]. Additionally, research suggests its involvement in inhibiting gastric cancer metastasis via the PAK4 kinase-mediated phosphorylation of SCG10 [].
  • Pancreatic Cancer: Research suggests that LCH-7749944, by inhibiting PAK4, disrupts critical signaling pathways in pancreatic acinar cells, impacting processes like enzyme secretion, growth, and potentially pancreatitis [, ].

Investigating Physiological Processes:

  • Pancreatic Function: Studies utilizing LCH-7749944 have provided insights into the role of PAK4 in regulating focal adhesion kinases, MAPK, PI3K/Akt, GSK3, and β-catenin signaling pathways in pancreatic acinar cells, all of which are crucial for normal pancreatic function [].
Overview

LCH-7749944 is a novel and potent inhibitor of p21-activated kinase 4 (PAK4), which plays a significant role in various cellular processes, including cytoskeletal reorganization, cell proliferation, and invasion. PAK4 is implicated in the progression of several cancers, making it a promising therapeutic target. LCH-7749944 has been shown to effectively suppress the proliferation and invasion of human gastric cancer cells by inhibiting the PAK4 signaling pathways, thus providing potential for therapeutic applications in oncology .

Source and Classification

LCH-7749944 was developed as part of a series of compounds aimed at targeting PAK4 due to its overexpression in various tumors. It belongs to a class of small molecules designed to inhibit serine/threonine kinases. Specifically, it is classified as a quinazoline derivative, which has been shown to exhibit selective inhibition against PAK4 compared to other kinases such as PAK1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of LCH-7749944 involves several key steps:

  1. Starting Material: The process begins with 2-amino-5-chlorobenzoic acid, which undergoes reaction with urea at elevated temperatures to yield an intermediate compound.
  2. Chlorination: This intermediate is then chlorinated using phosphoryl trichloride, producing another intermediate that is further modified.
  3. Substitution: The chlorinated compound is subjected to nucleophilic substitution with 3-amino-5-cyclopropylpyrazole under basic conditions, leading to the formation of the key intermediate.
  4. Final Derivatives: Finally, the chlorine at the 2-position of this intermediate is substituted with various piperazine or piperidine derivatives in the presence of potassium iodide to yield LCH-7749944 .
Molecular Structure Analysis

Structure and Data

LCH-7749944 features a complex molecular structure characterized by a quinazoline core substituted with various functional groups that enhance its inhibitory activity against PAK4. The structural formula includes:

  • A quinazoline ring system.
  • Substituents that include piperazine or piperidine moieties.
Chemical Reactions Analysis

Reactions and Technical Details

LCH-7749944 primarily acts through competitive inhibition of PAK4 by binding to its active site, thus preventing substrate phosphorylation. The compound's efficacy is evaluated through various biochemical assays that measure its inhibitory concentration (IC50) against PAK4 activity. Notably, it has demonstrated an IC50 value of approximately 14.93 μM .

Additionally, LCH-7749944 has been shown to inhibit downstream signaling pathways associated with PAK4, such as those involving LIM kinase 1 and cofilin, which are crucial for cell motility and invasion .

Mechanism of Action

Process and Data

The mechanism by which LCH-7749944 exerts its effects involves inhibition of the PAK4 signaling pathway. By blocking PAK4 activity, LCH-7749944 disrupts downstream signaling cascades that promote cell proliferation and migration:

  1. Inhibition of Phosphorylation: It inhibits the phosphorylation of key proteins involved in cell cycle regulation and cytoskeletal dynamics.
  2. Impact on Cell Behavior: The compound reduces cell migration and invasion capabilities in gastric cancer cells by modulating pathways such as PAK4/c-Src/EGFR/cyclin D1 and PAK4/LIMK1/cofilin .

These actions culminate in reduced tumor growth and metastasis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LCH-7749944 exhibits several notable physical and chemical properties:

  • Solubility: It shows varying solubility profiles depending on pH levels; specific values for aqueous solubility at different pH levels have been calculated but are not detailed here.
  • LogP Values: Calculated logP values indicate its lipophilicity, which is essential for predicting absorption and distribution characteristics within biological systems.

These properties are crucial for assessing the compound's potential as a therapeutic agent .

Applications

Scientific Uses

LCH-7749944 has significant potential applications in cancer research, particularly in developing targeted therapies for gastric cancer. Its ability to inhibit PAK4 makes it a candidate for further investigation into:

  • Cancer Treatment: As a selective inhibitor, it may be used in clinical settings to treat tumors characterized by high PAK4 expression.
  • Research Tool: It serves as a valuable tool for studying the role of PAK4 in cellular processes and cancer biology.
Discovery and Rational Design of LCH-7749944

Structural Basis for PAK4 Inhibition: ATP-Competitive Binding Mechanisms

LCH-7749944 (GNF-PF-2356) is a potent ATP-competitive inhibitor targeting the kinase domain of p21-activated kinase 4 (PAK4), a serine/threonine kinase overexpressed in gastric, pancreatic, and breast cancers [1] [9]. Its quinazoline-2,4-diamine scaffold enables precise interactions with the ATP-binding cleft through:

  • Hydrogen bonding networks: The 2,4-diamino groups form dual hydrogen bonds with the hinge region residue Glu396, while the nitrogen at position 1 of quinazoline interacts with Lys350, critical for catalytic activity [5] [9].
  • Hydrophobic subpocket occupancy: The 7-methoxy group and adjacent phenyl ring occupy a deep hydrophobic region (Glu329 and Asp458), disrupting PAK4’s affinity for ATP [1] [2].
  • Solvent-front interactions: The terminal morpholine group enhances solubility and forms water-mediated hydrogen bonds with Asp407, improving binding stability [5].

Table 1: Key Binding Interactions of LCH-7749944 in PAK4

Binding Site RegionResidues InvolvedInteraction TypeFunctional Impact
Hinge regionGlu396, Lys350Dual hydrogen bondsATP displacement
Hydrophobic subpocketGlu329, Asp458Van der Waals forcesDisruption of catalytic activity
DFG motif vicinityAsp407Water-mediated hydrogen bondConformational stabilization

These interactions collectively suppress PAK4 kinase activity, with biochemical assays confirming an IC₅₀ of 14.93 μM [9]. Molecular dynamics simulations reveal that LCH-7749944 binding induces a "closed" conformation in PAK4, sterically hindering substrate phosphorylation [5].

Structure-Activity Relationship (SAR) Optimization of Quinazoline-2,4-Diamine Derivatives

The quinazoline core of LCH-7749944 was systematically optimized to enhance potency and selectivity:

  • C2/C4 amino groups: Free amino groups at these positions are essential for hinge region binding. Methylation reduces activity by 90%, eliminating hydrogen bonding with Glu396 [2].
  • C6/C7 substitutions: Electron-donating groups (e.g., methoxy at C7) boost potency by 4-fold compared to halogens, enhancing hydrophobic cavity occupancy and cellular permeability [2] [10].
  • Side chain modifications: Replacing the morpholine group with piperazine (as in derivative 9d) improves IC₅₀ to 0.033 μM (24-fold higher than early analogues) by strengthening salt bridges with Asp407 [2].

Table 2: Impact of Structural Modifications on PAK4 Inhibition

Quinazoline PositionModificationIC₅₀ (μM)Activity Change vs. Baseline
C2/C4Unsubstituted -NH₂14.93Baseline
C2/C4-N(CH₃)₂>100~90% decrease
C7-OCH₃3.734-fold increase
C7-Cl15.80No change
Side chainMorpholine → Piperazine0.03324-fold increase

Critical SAR insights guided the design: Small hydrophobic groups at C6/C7 maximize steric complementarity, while rigid bicyclic systems (e.g., indole) at C2 enhance kinase selectivity over Group I PAKs [2] [5].

Comparative Analysis with Scaffold Analogues

LCH-7749944 demonstrates distinct advantages over structurally related PAK4 inhibitors:

  • WYA-3: This 1,3,5-triazine-based inhibitor shows moderate activity (IC₅₀ = 0.790 μM) but lacks the quinazoline’s hydrogen-bonding capacity, limiting PAK4-LIMK1 pathway disruption [2]. Its co-crystal structure reveals incomplete occupancy of the hydrophobic subpocket, reducing antiproliferative effects by 60% compared to LCH-7749944 in gastric cancer models [1].
  • PF-3758309: A pan-PAK inhibitor with high enzymatic potency (PAK4 IC₅₀ = 19 nM), but its pyrrolo[2,3-d]pyrimidine scaffold exhibits poor oral bioavailability (<1%) and non-selective inhibition of PAK1 (IC₅₀ = 14 nM), contributing to clinical trial discontinuation [2] [7]. In contrast, LCH-7749944 shows 8-fold selectivity for PAK4 over PAK1, attributed to its targeted interactions with the PAK4-specific Glu329 residue [1] [5].
  • KY-04031: Despite structural similarity to LCH-7749944, its indole moiety fails to exploit the phosphate-binding region, resulting in 10-fold lower cellular activity [2].

Table 3: Comparative Profile of Select PAK4 Inhibitors

CompoundCore ScaffoldPAK4 IC₅₀Selectivity vs. PAK1Clinical Stage
LCH-7749944Quinazoline-2,4-diamine14.93 μM8-fold selectivePreclinical
PF-3758309Pyrrolo[2,3-d]pyrimidine19 nM1.4-fold selectivePhase I (halted)
WYA-31,3,5-Triazine0.790 μMNot reportedPreclinical
KY-04031Indazole-triazine0.790 μM5-fold selectivePreclinical

LCH-7749944’s uniqueness lies in its dual-pathway suppression: Unlike PF-3758309, it concurrently inhibits PAK4/c-Src/EGFR and PAK4/MEK/ERK cascades, abrogating cyclin D1 expression and filopodia formation in SGC7901 gastric cancer cells [1] [9].

Properties

Product Name

LCH-7749944

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24)

InChI Key

FBWZAFQEOKNGQL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4

Solubility

Soluble in DMSO, not in water

Synonyms

LCH-7749944
N2-(3-methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.